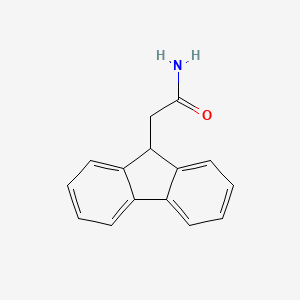![molecular formula C18H18HgO4 B14707405 Bis[4-(ethoxycarbonyl)phenyl]mercury CAS No. 15245-47-3](/img/structure/B14707405.png)
Bis[4-(ethoxycarbonyl)phenyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-(ethoxycarbonyl)phenyl]mercury is an organometallic compound that features mercury bonded to two 4-(ethoxycarbonyl)phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(ethoxycarbonyl)phenyl]mercury typically involves the reaction of mercury(II) acetate with 4-(ethoxycarbonyl)phenylboronic acid under Suzuki–Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle mercury compounds.
化学反応の分析
Types of Reactions: Bis[4-(ethoxycarbonyl)phenyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert it back to elemental mercury or other lower oxidation state mercury compounds.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Mercury(II) oxide and carbonyl-containing byproducts.
Reduction: Elemental mercury and ethylbenzoate derivatives.
Substitution: Various substituted phenylmercury compounds.
科学的研究の応用
Bis[4-(ethoxycarbonyl)phenyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research is conducted on its potential use in developing mercury-based pharmaceuticals.
Industry: It is explored for its potential use in catalysis and material science.
作用機序
The mechanism by which Bis[4-(ethoxycarbonyl)phenyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. Mercury can form strong bonds with sulfur-containing groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The ethoxycarbonyl groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.
類似化合物との比較
- Bis[4-carboxyphenyl]mercury
- Bis[4-methoxycarbonylphenyl]mercury
- Bis[4-aminophenyl]mercury
Comparison: Bis[4-(ethoxycarbonyl)phenyl]mercury is unique due to the presence of ethoxycarbonyl groups, which can influence its solubility, reactivity, and interactions with other molecules. Compared to Bis[4-carboxyphenyl]mercury, it is more lipophilic and may have different biological activities. The methoxycarbonyl and aminophenyl derivatives also exhibit distinct chemical and biological properties, making this compound a valuable compound for specific applications.
特性
CAS番号 |
15245-47-3 |
|---|---|
分子式 |
C18H18HgO4 |
分子量 |
498.9 g/mol |
IUPAC名 |
bis(4-ethoxycarbonylphenyl)mercury |
InChI |
InChI=1S/2C9H9O2.Hg/c2*1-2-11-9(10)8-6-4-3-5-7-8;/h2*4-7H,2H2,1H3; |
InChIキー |
RGSIJHRHNZGWFI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)

![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)



![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)


![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)

